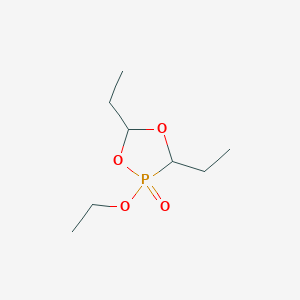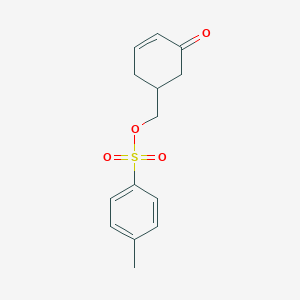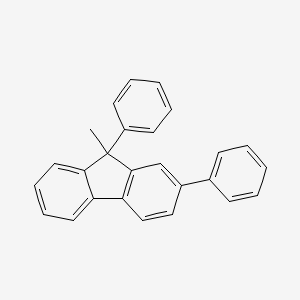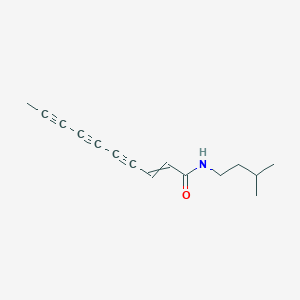
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple triple bonds (triynes) and a double bond (ene) within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide typically involves multi-step organic reactions. One common approach is the coupling of a suitable alkyne precursor with an amide derivative under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the triple bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide exerts its effects involves its ability to interact with various molecular targets. The triple bonds in its structure can participate in reactions with nucleophiles or electrophiles, leading to the formation of new bonds and compounds. The compound’s reactivity is influenced by the presence of the double bond and the amide group, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylbutyl)dec-2-ene-4,6,8-triyneamide: Similar structure but with different functional groups.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxamide: Contains a carboxamide group instead of an amide group.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxylate: Contains a carboxylate group instead of an amide group.
Uniqueness
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is unique due to its specific combination of triple bonds, double bond, and amide group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
113235-91-9 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-(3-methylbutyl)dec-2-en-4,6,8-triynamide |
InChI |
InChI=1S/C15H17NO/c1-4-5-6-7-8-9-10-11-15(17)16-13-12-14(2)3/h10-11,14H,12-13H2,1-3H3,(H,16,17) |
InChI Key |
DDEHDGUBBJGQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC=CC(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
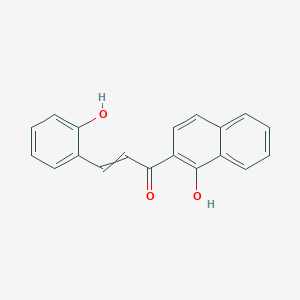
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
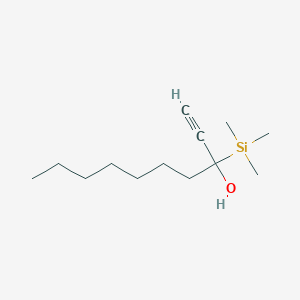
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

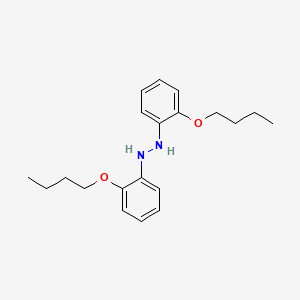
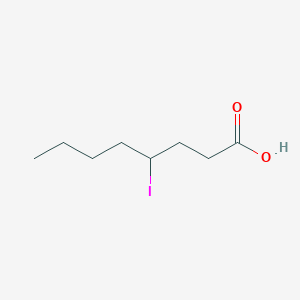
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
